molecular formula C18H10S B1195192 Chryseno[4,5-bcd]thiophene CAS No. 72076-98-3

Chryseno[4,5-bcd]thiophene

Cat. No.: B1195192
CAS No.: 72076-98-3
M. Wt: 258.3 g/mol
InChI Key: OKEYYZJTTUDDGO-UHFFFAOYSA-N
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Description

Chryseno[4,5-bcd]thiophene is a heterocyclic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a fused ring system consisting of a chrysene moiety and a thiophene ring

Scientific Research Applications

Chryseno[4,5-bcd]thiophene has several scientific research applications:

    Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology and Medicine: Research is ongoing into its potential biological activities, including anticancer and antimicrobial properties.

    Industry: It is used in the production of advanced materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chryseno[4,5-bcd]thiophene typically involves the condensation of chrysene derivatives with thiophene precursors. One common method is the cyclization of chrysene-4,5-dione with thiophene-2-carboxaldehyde under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Chryseno[4,5-bcd]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-4,4-dioxide.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: this compound-4,4-dioxide.

    Reduction: Dihydro-chryseno[4,5-bcd]thiophene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Chryseno[4,5-bcd]thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components such as DNA and proteins, leading to potential therapeutic effects. In material science, its electronic properties are exploited to create efficient organic semiconductors and light-emitting devices .

Comparison with Similar Compounds

Chryseno[4,5-bcd]thiophene can be compared with other polycyclic aromatic hydrocarbons and thiophene derivatives:

    Similar Compounds: Benzonaphthothiophenes, benzo[2,3]phenanthro[4,5-bcd]thiophene.

    Uniqueness: this compound is unique due to its specific fused ring structure, which imparts distinct electronic and optical properties compared to other PAHs and thiophene derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

19-thiapentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10S/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(19-16)17(11)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEYYZJTTUDDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)SC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222406
Record name Chryseno(4,5-bcd)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72076-98-3
Record name Chryseno[4,5-bcd]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72076-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chryseno(4,5-bcd)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chryseno(4,5-bcd)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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